molecular formula C8H9NO5 B11924667 Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate

Cat. No.: B11924667
M. Wt: 199.16 g/mol
InChI Key: PPKVLSUMJLINBP-UHFFFAOYSA-N
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Description

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenesThe reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of metal-free synthetic routes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • Methyl 3-(phenylmethoxy)isoxazole-5-carboxylate

Comparison: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is unique due to the presence of the oxirane (epoxide) group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like methyl 3-(benzyloxy)isoxazole-5-carboxylate and methyl 3-(phenylmethoxy)isoxazole-5-carboxylate lack this functional group, resulting in different chemical and biological properties .

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

methyl 3-(oxiran-2-ylmethoxy)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H9NO5/c1-11-8(10)6-2-7(9-14-6)13-4-5-3-12-5/h2,5H,3-4H2,1H3

InChI Key

PPKVLSUMJLINBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)OCC2CO2

Origin of Product

United States

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